Benzyl carbazate hydrochloride

描述

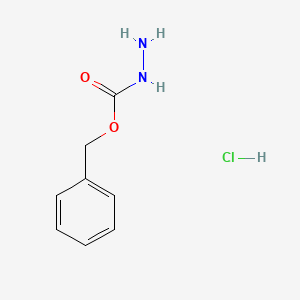

Benzyl carbazate hydrochloride is an organic compound with the molecular formula C8H11ClN2O2. It is a derivative of benzyl carbazate, which is used as a reagent in organic synthesis, particularly in the preparation of hydrazides and hydrazones. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of benzyl carbazate hydrochloride typically involves the reaction of benzyl chloroformate with hydrazine hydrate in the presence of a base. The reaction proceeds as follows:

- Dissolve hydrazine hydrate in a suitable solvent, such as methanol or dichloromethane.

- Add an alkali, such as sodium hydroxide or potassium carbonate, to the solution.

- Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature between 20-80°C.

- After the reaction is complete, the crude product is purified by recrystallization or other suitable methods to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

- Using large reaction vessels and automated systems to control the addition of reagents and maintain reaction conditions.

- Employing continuous purification techniques, such as distillation or chromatography, to ensure high purity and yield of the final product .

化学反应分析

Acid-Mediated Formation of Benzyl Carbazate Hydrochloride

This compound is synthesized via acidification of benzyl carbazate. A representative method involves:

-

Reagents : Benzyl carbazate, hydrochloric acid (HCl) in diethyl ether.

-

Conditions : Room temperature, 2 M HCl in ether.

-

Mechanism : Protonation of the hydrazide group to form the hydrochloride salt.

Table 1: Synthesis of this compound

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| HCl (2 M in ether) | Ether | RT | 89% |

This method produces a colorless solid, confirmed via NMR and mass spectrometry .

Hydrogenolysis Reactions

The benzyl group in this compound undergoes catalytic hydrogenolysis, enabling deprotection to yield hydrazides:

-

Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C).

-

Conditions : Ambient temperature, atmospheric pressure.

-

Mechanism : Cleavage of the Cbz (benzyloxycarbonyl) group via hydrogenation.

Table 2: Hydrogenolysis of this compound

| Catalyst | Substrate | Product | Conversion | Reference |

|---|---|---|---|---|

| Pd/C | This compound | Hydrazide | >95% |

This reaction is critical for generating unprotected hydrazides for further functionalization .

Condensation Reactions with Carbonyl Compounds

This compound participates in mechanochemical condensation with aldehydes to form hydrazones:

-

Reagents : Aldehydes (e.g., syringaldehyde).

-

Conditions : Solvent-free, grinding at 25–30 Hz.

-

Mechanism : Nucleophilic attack by the hydrazide on the carbonyl carbon.

Table 3: Hydrazone Formation via Condensation

| Aldehyde | Grinding Time (h) | Conversion | Reference |

|---|---|---|---|

| Syringaldehyde | 1 | 88% | |

| Syringaldehyde | 2 | 95% |

Raman spectroscopy confirms hydrazone bond (C=N) formation at 1600 cm⁻¹ .

Stability and Environmental Influences

Reaction efficiency depends on:

-

pH : Acidic conditions stabilize the hydrochloride form.

-

Temperature : Elevated temperatures accelerate hydrogenolysis but risk side reactions.

-

Crystal Packing : Mechanochemical reactivity is influenced by molecular mobility in the solid state .

Industrial and Pharmacological Relevance

科学研究应用

Scientific Research Applications

Benzyl carbazate hydrochloride serves as a crucial reagent in various scientific research applications:

Organic Synthesis

- Role: Used for preparing benzyloxycarbonyl hydrazides, which are important intermediates in organic synthesis.

- Reactions: Undergoes condensation reactions with carboxylic acids to form hydrazides.

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that derivatives of benzyl carbazate exhibit significant antibacterial properties. For example, a study reported a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against certain bacterial strains.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Benzyl Carbazate | 50 | Antibacterial |

| Control | 100 | Antibacterial |

- Anticancer Potential: Benzyl carbazate has shown cytotoxic effects against various cancer cell lines. In vitro tests demonstrated that platinum complexes incorporating this compound exhibited IC50 values of 12 µM against K562 cells.

| Cell Line | IC50 (µM) | Compound Used |

|---|---|---|

| K562 | 12 | Platinum-Benzyl Carbazate Complex |

| L929 | 20 | Platinum-Benzyl Carbazate Complex |

Biochemistry

- Neuroprotective Effects: Studies suggest that derivatives of benzyl carbazate can protect neuronal cells from oxidative stress-induced damage through antioxidant mechanisms.

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemicals and materials, including:

- Pesticides: Acts as an intermediate in the synthesis of plant protective agents.

- Transaminase Inhibitors: Important for developing pharmaceuticals targeting metabolic pathways.

Case Studies

- Antimicrobial Study : A study assessed the antimicrobial efficacy of various hydrazone derivatives, including benzyl carbazate. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential for development as antimicrobial agents.

- Cytotoxicity Evaluation : In vitro studies involving platinum complexes with benzyl carbazate showed promising results in cytotoxicity against cancer cell lines, highlighting its potential in cancer therapy.

作用机制

The mechanism of action of benzyl carbazate hydrochloride involves its ability to form stable hydrazone and Schiff base derivatives. These derivatives can interact with various biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s hydrazine moiety is crucial for its reactivity and ability to form covalent bonds with target molecules .

相似化合物的比较

Ethyl carbazate: Another carbazate derivative used in similar applications.

Methyl carbazate: A simpler carbazate compound with comparable reactivity.

Phenylhydrazine: A related hydrazine derivative with similar chemical properties.

Uniqueness: Benzyl carbazate hydrochloride is unique due to its benzyl group, which enhances its reactivity and ability to form stable derivatives. This makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds .

生物活性

Benzyl carbazate hydrochloride (BCH) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis methods, and potential therapeutic applications of BCH, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 202.64 g/mol. Its structure consists of a benzyl group attached to a carbazate moiety, which contributes to its reactivity and biological activity.

Antimicrobial Properties

BCH exhibits significant antimicrobial activity against various bacterial strains. Studies have indicated that derivatives of benzyl carbazate show effectiveness against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that BCH derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential use in treating infections caused by resistant strains.

Antitumor Activity

Research has shown that BCH can inhibit cell proliferation in several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. In vitro studies revealed that BCH exhibited cytotoxic effects on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent antitumor activity .

Antioxidative Effects

BCH has been reported to possess antioxidative properties, which contribute to its therapeutic potential in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, showing a dose-dependent increase in antioxidative activity .

Synthesis Methods

This compound can be synthesized through various methods, including mechanochemical approaches that enhance yield and purity. A notable method involves the reaction of benzyl hydrazine with carbonyl compounds under solvent-free conditions, yielding high conversion rates . This green synthesis approach minimizes environmental impact while maximizing efficiency.

Case Studies

- Antimicrobial Study : A study conducted on the antibacterial efficacy of BCH derivatives against Staphylococcus aureus and Escherichia coli showed promising results, with some derivatives achieving MIC values as low as 8 µg/mL.

- Antitumor Activity : In a study assessing the effects of BCH on MCF-7 cells, it was found that treatment with BCH resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure .

- Antioxidative Activity : The antioxidative capacity of BCH was compared with standard antioxidants such as ascorbic acid. Results indicated that BCH exhibited comparable scavenging activity at similar concentrations, highlighting its potential as a natural antioxidant agent .

Data Tables

| Activity | Tested Compound | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Benzyl Carbazate Derivative | Staphylococcus aureus | 8 µg/mL |

| Antitumor | This compound | MCF-7 (Breast Cancer) | 15 µM |

| Antioxidative | This compound | DPPH Scavenging Assay | Comparable to Ascorbic Acid |

属性

IUPAC Name |

benzyl N-aminocarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-10-8(11)12-6-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVRLZSOYQZLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614397 | |

| Record name | Benzyl hydrazinecarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2540-62-7 | |

| Record name | Benzyl carbazate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2540-62-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl hydrazinecarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL CARBAZATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1L7S073N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。